molecular formula C7H9N3O3S B187491 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 382597-97-9

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid

Cat. No. B187491
M. Wt: 215.23 g/mol
InChI Key: KQBDWVKXBXRZIC-UHFFFAOYSA-N
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Description

The compound “4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a well-known heterocyclic nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-ylcarbamoyl derivatives has been described in the literature . The process involves the use of sulfamic acid as a catalyst to condense thiosemicarbazide and substituted triethylorthoester and cyclic/alicyclic anhydride . This results in the formation of 5-disubstituted-1,3,4-thiadiazol-2-ylcarbamoyl aliphatic acid and amide derivatives .


Molecular Structure Analysis

1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

1,3,4-thiadiazole derivatives have been shown to exhibit a broad spectrum of biological activity . They have been used in the synthesis of new potent antibacterial and antifungal agents . For example, a new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are largely determined by the presence of the thiadiazole nucleus . This nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .

Scientific Research Applications

Mosquito-Larvicidal and Antibacterial Properties

  • A study synthesized novel thiadiazolotriazin-4-ones, closely related to the specified compound, and tested their mosquito-larvicidal and antibacterial activities. Among these derivatives, some showed moderate activities against malaria vectors and broad spectrum antibacterial activity against Gram-positive and Gram-negative species, suggesting potential as drug candidates for bacterial pathogens (Castelino et al., 2014).

Antifungal Activity

  • Another research focused on the synthesis of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, which demonstrated significant growth inhibition against several fungi, highlighting their potential as fungicide lead compounds (Fan et al., 2010).

Antimicrobial and Anticancer Activities

  • Research on 1,3,4-thiadiazole derivatives, a class closely related to the requested compound, found that these compounds possess high antimicrobial activities. Their structural diversity allows for their use in various pharmacological and medicinal applications (Muğlu et al., 2020).
  • Another study synthesized triazolo[3,4-b]-1,3,4-thiadiazoles and triazolo[3,4-b]-1,3,4-thiadiazines with nitrogen-containing heterocycles, demonstrating potent bioactive agents, including acetylcholinesterase inhibitors, which could be significant in developing treatments for neurodegenerative diseases (Khan et al., 2014).

Antibacterial Activities

  • The synthesis of 1,3,4-thiadiazoles based on thiophene-2-carboxylic acid showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (Wardakhan et al., 2009).

Future Directions

Given the broad and potent activity of 1,3,4-thiadiazole and their derivatives, they have established themselves as pharmacologically significant scaffolds . Future research will likely continue to explore the structural modifications on different thiadiazole derivatives for various pharmacological activities .

properties

IUPAC Name

5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c11-5(2-1-3-6(12)13)9-7-10-8-4-14-7/h4H,1-3H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBDWVKXBXRZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389738
Record name 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid

CAS RN

382597-97-9
Record name 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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